molecular formula C18H11FN2O B8737684 3-Fluoro-5-(4-phenoxyphenyl)isonicotinonitrile

3-Fluoro-5-(4-phenoxyphenyl)isonicotinonitrile

Cat. No. B8737684
M. Wt: 290.3 g/mol
InChI Key: NYJOMLWCLSGFBQ-UHFFFAOYSA-N
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Patent
US08846673B2

Procedure details

A mixture of 3-chloro-5-(4-phenoxyphenyl)isonicotinonitrile (11.8 g, 38.5 mmol) and potassium fluoride (11.17 g, 192 mmol) in DMSO (500 mL) was heated to 120° C. for 10 days. The mixture was diluted with water (1 L) and extracted with ethyl acetate (3×400 mL). The combined extracts were washed with brine (100 mL), dried (MgSO4) and concentrated. Silica gel chromatography, eluting with 0-15% ethyl acetate in dichloromethane-hexanes (1:2), gave 3-fluoro-5-(4-phenoxyphenyl)isonicotinonitrile as tan solid (7.66 g, 69% yield). 1H NMR (500 MHz, CDCl3) δ ppm 8.67 (1H, s), 8.64 (1H, s), 7.52-7.62 (2H, m), 7.36-7.46 (2H, m), 7.20 (1H, t, J=7.42 Hz), 7.05-7.17 (4H, m); MS (ES+) m/z: 291 (M+H); LC retention time: 4.118 min (analytical HPLC Method A).
Name
3-chloro-5-(4-phenoxyphenyl)isonicotinonitrile
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
11.17 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[N:8][CH:7]=[C:6]([C:10]2[CH:15]=[CH:14][C:13]([O:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[CH:12][CH:11]=2)[C:3]=1[C:4]#[N:5].[F-:23].[K+]>CS(C)=O.O>[F:23][C:2]1[CH:9]=[N:8][CH:7]=[C:6]([C:10]2[CH:15]=[CH:14][C:13]([O:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[CH:12][CH:11]=2)[C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
3-chloro-5-(4-phenoxyphenyl)isonicotinonitrile
Quantity
11.8 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CN=C1)C1=CC=C(C=C1)OC1=CC=CC=C1
Name
Quantity
11.17 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×400 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Silica gel chromatography, eluting with 0-15% ethyl acetate in dichloromethane-hexanes (1:2)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C(=CN=C1)C1=CC=C(C=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.66 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.